molecular formula C3H9N3S B3049982 Dimethylaminothiourea CAS No. 2289-53-4

Dimethylaminothiourea

Cat. No.: B3049982
CAS No.: 2289-53-4
M. Wt: 119.19 g/mol
InChI Key: PVUJTISUCSKKBS-UHFFFAOYSA-N
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Description

Dimethylaminothiourea is an organosulfur compound with the chemical formula (CH₃)₂NCSNH₂. It is a derivative of thiourea, where two hydrogen atoms are replaced by methyl groups. This compound is known for its versatility in organic synthesis and its applications in various fields such as chemistry, biology, and industry.

Scientific Research Applications

Dimethylaminothiourea has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It has been studied for its potential antibacterial, antioxidant, and anticancer properties.

    Medicine: Research has shown its potential use in developing drugs for treating diseases such as cancer and Alzheimer’s.

    Industry: It is used in the production of dyes, photographic chemicals, and as a vulcanization accelerator in the rubber industry.

Mechanism of Action

Target of Action

Dimethylaminothiourea (DMTU) is a compound that primarily targets reactive oxygen species (ROS) in biological systems . ROS are chemically reactive molecules containing oxygen, which play crucial roles in cell signaling and homeostasis. During times of environmental stress, ros levels can increase dramatically, leading to significant damage to cell structures, a situation known as oxidative stress .

Mode of Action

DMTU acts as a scavenger of hydroxyl radicals, one of the most reactive ROS . By neutralizing these radicals, DMTU helps to mitigate the damaging effects of oxidative stress. This interaction between DMTU and hydroxyl radicals results in the formation of less reactive species, thereby reducing the potential for cellular damage .

Biochemical Pathways

The primary biochemical pathway affected by DMTU is the oxidative stress response pathway. Under normal conditions, ROS are balanced by antioxidant defenses in the body. When this balance is disrupted, oxidative stress occurs, leading to damage to proteins, lipids, and dna within cells . By scavenging hydroxyl radicals, DMTU helps to restore this balance, thereby mitigating the effects of oxidative stress .

Pharmacokinetics

Its metabolism and excretion would be expected to occur primarily via the liver and kidneys, respectively .

Result of Action

The primary result of DMTU’s action is the reduction of oxidative stress within cells. By scavenging hydroxyl radicals, DMTU helps to prevent the damage these reactive species can cause to cellular components. This can have a protective effect on cells, helping to maintain their normal function and viability .

Action Environment

The efficacy and stability of DMTU can be influenced by various environmental factors. For example, the presence of other antioxidants can enhance the radical-scavenging activity of DMTU. Conversely, factors that increase ROS production, such as exposure to radiation or certain toxins, can potentially overwhelm DMTU’s antioxidant capacity . Furthermore, the stability of DMTU may be affected by factors such as pH and temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethylaminothiourea can be synthesized through several methods. One common method involves the reaction of dimethylamine with carbon disulfide, followed by the addition of ammonia. The reaction typically occurs under mild conditions and yields this compound as a white crystalline solid.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where dimethylamine and carbon disulfide are reacted under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The reaction mixture is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: Dimethylaminothiourea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dimethylaminosulfonic acid.

    Reduction: It can be reduced to form dimethylamine and hydrogen sulfide.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products:

    Oxidation: Dimethylaminosulfonic acid.

    Reduction: Dimethylamine and hydrogen sulfide.

    Substitution: Various substituted thiourea derivatives depending on the reagents used.

Comparison with Similar Compounds

Dimethylaminothiourea can be compared with other thiourea derivatives such as:

    Thiourea: The parent compound, which lacks the methyl groups present in this compound.

    Ethylaminothiourea: Similar to this compound but with ethyl groups instead of methyl groups.

    Phenylthiourea: Contains a phenyl group instead of the dimethylamino group.

Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to other thiourea derivatives

Properties

IUPAC Name

dimethylaminothiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3S/c1-6(2)5-3(4)7/h1-2H3,(H3,4,5,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUJTISUCSKKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30413189
Record name Dimethylaminothiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30413189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2289-53-4
Record name Dimethylaminothiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30413189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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